

Step-by-step synthesis of 1-methyl-1H-indole-5-carbonitrile

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Compound of Interest

Compound Name: **1-methyl-1H-indole-5-carbonitrile**

Cat. No.: **B1312812**

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An efficient two-step synthesis for **1-methyl-1H-indole-5-carbonitrile** has been developed, commencing from 3-methyl-4-nitrobenzoic acid. The methodology involves the formation of an indole-5-carbonitrile scaffold followed by N-methylation. This synthetic protocol is particularly relevant for researchers in medicinal chemistry and drug development, providing a clear pathway to a key intermediate for various pharmacologically active compounds.

Application Notes

The synthesis of **1-methyl-1H-indole-5-carbonitrile** is a crucial process for the development of various pharmaceutical agents. The indole nucleus is a prominent scaffold in numerous natural products and synthetic drugs. The addition of a methyl group at the N-1 position and a nitrile group at the C-5 position creates a versatile intermediate for further chemical modifications. This compound can be utilized in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic molecules. The presented protocol offers a reproducible and scalable method for obtaining this key building block in good yield and purity.

Experimental Protocols

Step 1: Synthesis of 1H-Indole-5-carbonitrile

This initial step focuses on the construction of the indole ring system with the essential nitrile functional group at the 5-position. The synthesis proceeds through a multi-step sequence starting from 3-methyl-4-nitrobenzoic acid.[\[1\]](#)

1.1: Preparation of 3-methyl-4-nitrobenzamide[\[1\]](#)

- To a mixture of 3-methyl-4-nitrobenzoic acid (100 g) in Toluene (500 ml), add Dimethylformamide (1 ml).
- Slowly add Thionyl chloride (92 ml/151 g) to the mixture at 25-30°C.
- Heat the mixture to 85-90°C and stir for 15 hours.
- Cool the reaction mixture to 25-30°C.
- In a separate vessel, prepare a pre-cooled aqueous ammonia solution (500 ml) at 5-10°C.
- Add the reaction mixture to the aqueous ammonia solution.
- Allow the temperature to rise to 25-30°C and stir for 5 hours.
- Filter the resulting solid and dry to obtain 3-methyl-4-nitrobenzamide.

1.2: Preparation of 3-methyl-4-nitrobenzonitrile[1]

- To a mixture of 3-methyl-4-nitrobenzamide (100 g) in toluene (250 ml), add Thionyl chloride (100 ml/165 g) at 25-30°C.
- Heat the mixture to 90-95°C and stir for 15 hours.
- Distill off the solvent.
- Add water (300 ml) and sodium carbonate (1.5 g) to the residue at 70-75°C and stir for 1 hour.
- Cool the mixture to 25-30°C and stir for 2 hours.
- Further cool to 10-15°C and stir for an additional 2 hours.
- Filter the solid and dry to yield 3-methyl-4-nitrobenzonitrile.

1.3: Formation of 1H-Indole-5-carbonitrile

While the direct conversion from 3-methyl-4-nitrobenzonitrile to 1H-indole-5-carbonitrile is part of a larger process, the specific details for this cyclization step are not fully elaborated in the

provided search results. However, it typically involves a reductive cyclization, for which various methods are known in organic chemistry.

Step 2: N-Methylation of 1H-Indole-5-carbonitrile

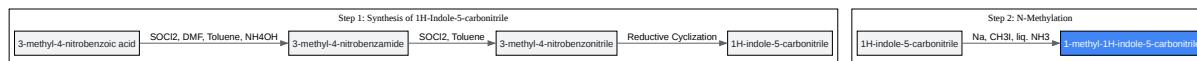
This step involves the introduction of a methyl group at the nitrogen atom of the indole ring. The following protocol is adapted from a general procedure for the N-methylation of indole.[\[2\]](#)

- In a three-necked flask equipped with a stirrer, gas inlet, and dropping funnel, place liquid ammonia (400-500 ml) and a catalytic amount of ferric nitrate nonahydrate (0.1 g).
- Add clean, metallic sodium (5.0 g, 0.22 gram atom) in small portions while stirring vigorously, maintaining a blue color.
- Once the sodium has dissolved and the blue color has disappeared (indicating the formation of sodium amide), slowly add a solution of 1H-indole-5-carbonitrile (0.20 mole) in anhydrous ether (50 ml).
- After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mole) in an equal volume of anhydrous ether dropwise.
- Continue stirring for an additional 15 minutes.
- Allow the ammonia to evaporate under a well-ventilated hood.
- Add water (100 ml) and ether (100 ml) to the residue.
- Separate the ether layer and extract the aqueous phase with an additional portion of ether (20 ml).
- Combine the ether extracts, wash with water (3 x 15 ml), and dry over anhydrous sodium sulfate.
- Remove the solvent by distillation at atmospheric pressure.
- Purify the crude product by distillation under reduced pressure to obtain **1-methyl-1H-indole-5-carbonitrile**.

Data Presentation

Step	Product	Starting Material	Reagents	Yield
1.1	3-methyl-4-nitrobenzamide	3-methyl-4-nitrobenzoic acid	Thionyl chloride, Toluene, DMF, Aqueous ammonia	98 g
1.2	3-methyl-4-nitrobenzonitrile	3-methyl-4-nitrobenzamide	Thionyl chloride, Toluene, Sodium carbonate	Not Specified
2	1-methyl-1H-indole-5-carbonitrile	1H-indole-5-carbonitrile	Sodium, Methyl iodide, Liquid ammonia, Ether	85-95% (based on indole)[2]

Visualizations



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Caption: Synthetic workflow for **1-methyl-1H-indole-5-carbonitrile**.

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References

- 1. tdcommons.org [tdcommons.org]
- 2. Organic Syntheses Procedure [\[orgsyn.org\]](https://orgsyn.org)
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